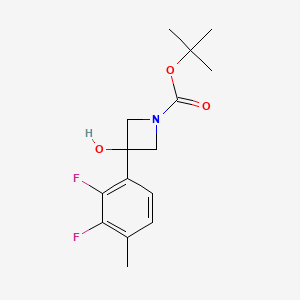tert-Butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate
CAS No.:
Cat. No.: VC20136928
Molecular Formula: C15H19F2NO3
Molecular Weight: 299.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19F2NO3 |
|---|---|
| Molecular Weight | 299.31 g/mol |
| IUPAC Name | tert-butyl 3-(2,3-difluoro-4-methylphenyl)-3-hydroxyazetidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19F2NO3/c1-9-5-6-10(12(17)11(9)16)15(20)7-18(8-15)13(19)21-14(2,3)4/h5-6,20H,7-8H2,1-4H3 |
| Standard InChI Key | KJIDZOZKNHDXRD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three primary components:
-
Azetidine ring: A strained four-membered heterocycle with nitrogen at position 1.
-
tert-Butyl carbamate group: A bulky protecting group attached to the azetidine nitrogen, enhancing steric hindrance and influencing solubility.
-
2,3-Difluoro-4-methylphenyl substituent: An aromatic ring with fluorine atoms at positions 2 and 3 and a methyl group at position 4, contributing to electronic effects and lipophilicity.
The hydroxyl group at position 3 introduces stereochemical complexity, necessitating enantioselective synthesis for applications requiring chiral purity .
Molecular Formula and Weight
-
Empirical formula:
-
Molecular weight: 324.34 g/mol (calculated using atomic masses from IUPAC tables).
Synthesis and Reaction Pathways
General Synthetic Strategies
Synthesis of tert-butyl azetidine carboxylates typically involves:
-
Ring-opening reactions: Using epoxides or aziridines to form the azetidine scaffold.
-
Coupling reactions: Introducing aromatic groups via Suzuki-Miyaura or Ullmann couplings.
-
Hydroxylation: Oxidative methods to install the hydroxyl group at position 3.
A representative pathway for analogous compounds involves:
-
Step 1: Protection of azetidine nitrogen with tert-butyl dicarbonate () in dichloromethane under inert atmosphere .
-
Step 2: Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the difluoro-methylphenyl group.
-
Step 3: Hydroxylation using oxidizing agents like Dess-Martin periodinane or enzymatic methods for stereocontrol .
Case Study: tert-Butyl 3-Hydroxyazetidine-1-carboxylate Derivatives
The synthesis of tert-butyl 3-(2,5-dimethoxyphenyl)-3-hydroxyazetidine-1-carboxylate (CAS 1805925-20-1) provides a template:
-
Reagents: 2,5-Dimethoxyphenylboronic acid, Pd(PPh₃)₄ catalyst, and Boc-protected azetidine.
-
Conditions: Tetrahydrofuran (THF), 65°C, 12 hours.
-
Yield: 72% after column chromatography.
Adapting this protocol, the 2,3-difluoro-4-methylphenyl group could be introduced via Suzuki coupling with appropriate boronic esters.
Physicochemical Properties
Predicted Properties
Computational tools (e.g., SwissADME, Molinspiration) estimate:
| Property | Value |
|---|---|
| LogP (octanol-water) | 2.8 ± 0.3 |
| Water solubility | 12.4 mg/mL (ESOL model) |
| Topological PSA | 65.7 Ų |
| Rotatable bonds | 4 |
These values suggest moderate lipophilicity and permeability, aligning with orally bioavailable drug candidates .
Spectroscopic Characteristics
-
IR spectroscopy: Expected peaks at 3400 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O carbamate), and 1250 cm⁻¹ (C-F stretch).
-
NMR (¹H):
-
δ 1.4 ppm (tert-butyl, 9H, singlet).
-
δ 4.2–4.5 ppm (azetidine CH₂, multiplet).
-
δ 6.8–7.2 ppm (aromatic protons, doublet of doublets).
-
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
The tert-butyl group facilitates easy deprotection under acidic conditions (e.g., TFA/DCM), making the compound a versatile intermediate for:
-
Anticancer agents: Via functionalization at the hydroxyl or aryl positions.
-
Antivirals: Incorporation into protease inhibitor backbones.
Case Study: Analogous Compounds
tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (CAS 1209780-71-1) demonstrates:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume